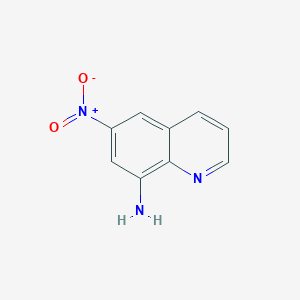

8-Quinolinamine, 6-nitro-

Description

Significance of Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern chemical research. nih.govguidechem.com Its unique structural features and chemical reactivity make it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a wide array of pharmacologically active compounds. bldpharm.com The versatility of the quinoline ring allows for the design and synthesis of novel bioactive molecules with diverse therapeutic applications, including antimalarial, anticancer, anti-inflammatory, and antimicrobial agents. nih.govbldpharm.com Researchers have extensively studied modifications to the quinoline nucleus to enhance pharmacological properties such as solubility and selectivity. bldpharm.com

Overview of Nitro- and Amino-Substituted Quinolines in Synthesis and Advanced Materials

The introduction of nitro (-NO₂) and amino (-NH₂) groups onto the quinoline framework dramatically expands its synthetic utility and application potential. A nitro group is a powerful electron-withdrawing group that can activate the quinoline ring for various chemical transformations. For instance, it can facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. smolecule.com

Conversely, the amino group is a versatile functional handle. As a nucleophile, it readily participates in reactions like acylation and alkylation. smolecule.com The amino group in 8-aminoquinoline (B160924) can also act as a directing group in C-H bond functionalization, guiding the introduction of substituents to specific positions on the quinoline ring. wikipedia.org The reduction of a nitro group to an amine is a common and crucial step in the synthesis of many complex quinoline derivatives. wikipedia.org This transformation from a nitro-substituted precursor to an amino-substituted product is fundamental in creating building blocks for advanced materials and pharmacologically active molecules. smolecule.com

Research Trajectories and Objectives Pertaining to 8-Quinolinamine, 6-nitro-

The chemical compound 8-Quinolinamine, 6-nitro- (CAS Number: 88609-21-6) is an organic molecule characterized by a quinoline core with an amino group at the 8th position and a nitro group at the 6th position. bldpharm.comsmolecule.com

Research involving 8-Quinolinamine, 6-nitro- primarily centers on its role as a synthetic intermediate. The presence of both a nucleophilic amino group and a reducible nitro group on the same quinoline scaffold presents unique opportunities for chemical modification. smolecule.com Key reactions include:

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group, yielding 6,8-diaminoquinoline. This diamino derivative can then serve as a precursor for more complex heterocyclic systems.

Reactions of the Amino Group: The existing amino group can undergo reactions such as acylation to form amides, which can be further modified. smolecule.com

Derivatization for Biological Screening: The compound serves as a foundational structure for the synthesis of new derivatives. For example, related 8-aminoquinoline derivatives are precursors in the synthesis of compounds tested for antimalarial and antimicrobial activities. nih.govnih.gov

The primary objective in the study of 8-Quinolinamine, 6-nitro- is not typically its direct application, but its utility as a versatile building block. Research aims to leverage its functional groups to construct more elaborate molecules with specific, targeted properties for potential use in medicinal chemistry and materials science. smolecule.com The investigation of such derivatives is a common strategy to discover new therapeutic agents. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

88609-21-6 |

|---|---|

Molecular Formula |

C9H7N3O2 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

6-nitroquinolin-8-amine |

InChI |

InChI=1S/C9H7N3O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H,10H2 |

InChI Key |

SELGYYDMFLVGJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 8 Quinolinamine, 6 Nitro

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 8-Quinolinamine, 6-nitro- (1) suggests several potential disconnection strategies. The primary bonds for disconnection are those that form the pyridine (B92270) ring of the quinoline (B57606) nucleus.

Strategy A: Disconnection of the Pyridine Ring

This approach, rooted in classical quinoline syntheses, involves disconnecting the C-N and C-C bonds of the pyridine ring. This leads back to a substituted aniline and a three-carbon synthon. Specifically, disconnection of the N1-C8a and C4-C4a bonds points towards a 1,3-diaminobenzene derivative with a nitro group at the 4-position (2) and a glycerol derivative or equivalent C3 synthon (3). This strategy aligns with the principles of the Skraup or Doebner-von Miller reactions.

| Target Molecule | Retrosynthetic Precursors | Synthetic Strategy |

| 8-Quinolinamine, 6-nitro- (1) | 4-Nitro-1,3-diaminobenzene (2) + Glycerol (3) | Skraup-type cyclization |

| 8-Quinolinamine, 6-nitro- (1) | 6-Nitroquinoline (4) | Late-stage amination |

| 8-Quinolinamine, 6-nitro- (1) | 8-Aminoquinoline (B160924) (5) | Late-stage nitration |

Strategy B: Late-Stage Functionalization

Alternatively, a retrosynthetic approach can be envisioned through late-stage functionalization of a pre-formed quinoline core. This would involve the disconnection of the C-N bond of the amino group or the C-N bond of the nitro group.

Disconnection of the Amino Group: This leads to 6-nitroquinoline (4) as a key intermediate. The forward synthesis would then require a regioselective amination at the 8-position.

Disconnection of the Nitro Group: This points to 8-aminoquinoline (5) as the precursor. The synthesis would then necessitate a regioselective nitration at the 6-position. However, studies on the nitration of 8-aminoquinoline amides have shown a preference for substitution at the C5 and C7 positions, making the regioselective introduction of a nitro group at the C6 position challenging. mdpi.comrsc.orgtandfonline.com

Considering the challenges associated with regioselective late-stage functionalization, Strategy A, which constructs the substituted quinoline ring from a appropriately substituted aniline, appears to be the more robust and controllable approach.

Classical and Contemporary Approaches to Quinoline Core Construction

The construction of the quinoline scaffold is a well-established area of organic synthesis, with both classical named reactions and modern methodologies available.

Adaptations of Established Regioselective Functionalization Procedures

The Skraup synthesis and the Doebner-von Miller reaction are two of the most prominent classical methods for quinoline synthesis. nih.govnih.gov These reactions involve the condensation of an aniline with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under acidic conditions.

For the synthesis of 8-Quinolinamine, 6-nitro-, the Skraup synthesis offers a direct route to the 6-nitroquinoline core. By utilizing p-nitroaniline as the starting material, the cyclization with glycerol in the presence of an oxidizing agent and sulfuric acid can regioselectively yield 6-nitroquinoline. jocpr.com The reaction is notoriously exothermic and requires careful control of reaction conditions. nih.gov

The Doebner-von Miller reaction provides an alternative, potentially milder, route. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. nih.gov For the target molecule, this would entail reacting p-nitroaniline with acrolein or a precursor.

Subsequent to the formation of the 6-nitroquinoline core, the introduction of the amino group at the 8-position is the next critical step. This can be achieved through a nitration-reduction sequence. Nitration of 6-nitroquinoline would be expected to yield a dinitroquinoline, which could then be selectively reduced. However, a more direct approach involves the amination of a suitable 8-substituted 6-nitroquinoline. A common strategy for the synthesis of 8-aminoquinolines involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinolines, which are then separated, followed by reduction of the 8-nitro isomer. wikipedia.org

A plausible synthetic sequence for 8-Quinolinamine, 6-nitro- is as follows:

Skraup Synthesis: Reaction of p-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene itself or arsenic pentoxide) to form 6-nitroquinoline.

Nitration: Further nitration of 6-nitroquinoline to introduce a second nitro group, potentially at the 8-position.

Selective Reduction: Selective reduction of the 8-nitro group to an amino group. This can often be achieved using reagents like iron powder in acidic media.

Multi-Component Reactions and Heterocyclic Annulation Strategies

Modern synthetic chemistry has seen the rise of multi-component reactions (MCRs) and novel heterocyclic annulation strategies, which offer more efficient and atom-economical routes to complex molecules. While specific MCRs for the direct synthesis of 8-Quinolinamine, 6-nitro- are not extensively reported, the general principles can be applied. MCRs that construct quinoline rings often involve the condensation of an aniline, an aldehyde, and an activated methylene compound or an alkyne.

Heterocyclic annulation strategies provide another avenue for the construction of the quinoline core. These methods often involve the cyclization of pre-functionalized precursors. For instance, a substituted o-aminobenzaldehyde or ketone could be condensed with a suitable partner to form the pyridine ring.

Optimization of Reaction Parameters and Yield Enhancement for Industrial and Laboratory Scales

The optimization of reaction parameters is crucial for improving yields, reducing side products, and ensuring the scalability of the synthesis.

For the Skraup synthesis, which is often violent, careful control of temperature and the rate of addition of reagents is paramount. nih.gov The use of moderators like ferrous sulfate can help to control the exothermicity. For industrial-scale production, continuous flow reactors can offer better temperature control and safety compared to batch processes.

The reduction of the nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed, with iron powder in acetic acid or a mixture of ethanol (B145695) and water being a common and cost-effective choice for large-scale synthesis. The reaction conditions, including temperature and reaction time, can be optimized to ensure complete conversion and minimize the formation of byproducts.

| Reaction Step | Reagents and Conditions | Typical Yield | Scale |

| Skraup Synthesis of 6-nitroquinoline | p-nitroaniline, glycerol, H₂SO₄, oxidizing agent (e.g., As₂O₅) | 40-50% | Laboratory |

| Nitration of 6-nitroquinoline | HNO₃, H₂SO₄ | Variable | Laboratory |

| Reduction of 6-bromo-8-nitroquinoline | Iron powder, acetic acid, ethanol/water, reflux | 91% | Laboratory |

Green Chemistry Principles in the Synthesis of 8-Quinolinamine, 6-nitro-

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The classical Skraup synthesis, with its use of large amounts of concentrated sulfuric acid and often toxic oxidizing agents, presents significant environmental concerns.

Modern approaches to quinoline synthesis have focused on developing greener alternatives:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol.

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes the use of solid acid catalysts, which can be easily recovered and reused.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. Modified Skraup reactions have been developed using microwave assistance in water, offering a more environmentally friendly approach.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are particularly advantageous in this regard.

Chemical Reactivity and Transformation Studies of 8 Quinolinamine, 6 Nitro

Reactions of the Nitro Group

The nitro group at the C-6 position is a strong electron-withdrawing group, which significantly influences the electron density of the quinoline (B57606) ring system. Its transformations are central to the functionalization of this position.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a route to the corresponding 6,8-quinolinediamine. This conversion typically proceeds through a six-electron reduction, involving nitroso and hydroxylamino intermediates. nih.gov The challenge lies in achieving chemoselectivity, reducing the nitro group without affecting other reducible functionalities in the molecule or the quinoline ring itself. A variety of catalytic systems have been developed for this purpose.

Catalytic hydrogenation is a widely employed method. For instance, 8-nitroquinolines can be hydrogenated using catalysts like Raney nickel in ethanol (B145695) to yield the corresponding 8-aminoquinolines. acs.org Other common catalysts include palladium, platinum, or iron-based systems. rasayanjournal.co.innih.gov The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent) is crucial for achieving high yields and selectivity. nih.govresearchgate.net

Modern approaches also include visible-light photocatalysis, which offers a greener alternative. For example, a protocol using a [Ru(bpy)3]2+ photocatalyst and ascorbic acid has been successfully applied to the reduction of various nitroquinolines, converting them into amines in high yields. acs.org This method is noted for its chemoselectivity, tolerating other functional groups. acs.org

| Catalytic System | Reductant | Solvent | Conditions | Outcome | Reference(s) |

| Raney Nickel | H₂ | Ethanol | 45 psi, 45 min | Reduction of 8-nitroquinoline (B147351) to 8-aminoquinoline (B160924) | acs.org |

| Pd on glass wool (Pd@GW) | NaBH₄ or H₂ | Water/Ethanol | Room Temp, Ambient Pressure | General method for nitroarene reduction | nih.govresearchgate.net |

| [Ru(bpy)₃]²⁺ photocatalyst | Ascorbic Acid | - | Blue light LEDs | High yield reduction of 5-, 6-, 7-, or 8-nitroquinolines | acs.org |

| Co₂(CO)₈ | H₂O | Dimethoxyethane (DME) | Room Temp | Selective reduction of nitro group in presence of halides and carbonyls | scispace.com |

| Fe₂O₃/C | Hydrazine (B178648) hydrate (B1144303) | - | - | Selective reduction of nitrobenzene | rasayanjournal.co.in |

| Ag/TiO₂ | NaBH₄ | Ethanol | Room Temp | Chemoselective reduction of various nitroarenes | nih.gov |

| Sn / HCl | - | - | - | Two-step reduction requiring subsequent basification | youtube.com |

The strong electron-withdrawing nature of the nitro group significantly lowers the electron density of the quinoline ring system, particularly the carbocyclic ring where it is located. This electronic modification makes the molecule susceptible to certain types of reactions.

In related nitro-heterocyclic systems, the nitro group acts as a powerful activating group for cycloaddition reactions. For example, 2-pyridones bearing a nitro group are highly electron-deficient and can serve as dienophiles in Diels-Alder reactions with electron-rich dienes. nih.gov This reaction proceeds via cycloaddition followed by aromatization, often accompanied by the elimination of nitrous acid, to form fused ring systems. nih.gov

Furthermore, the nitro group can facilitate nucleophilic aromatic substitution, not of the nitro group itself, but of other groups on the ring or of hydrogen (cine-substitution). In highly activated systems like trinitroquinolone, the nitro groups enable the regioselective addition of carbon nucleophiles at the 4-position, followed by the elimination of nitrous acid to yield a functionalized quinolone. nih.gov The nitro group can also participate directly in condensation reactions. For instance, intramolecular condensation reactions involving a nitro group and a nearby active methyl group can be used to form new heterocyclic rings, a strategy exploited in the synthesis of phenanthridine-5-oxides. acs.org

Reactions of the 8-Amino Group

The primary amino group at the C-8 position is nucleophilic and serves as a key handle for a wide range of derivatization reactions, enabling the introduction of diverse side chains and functional groups.

The lone pair of electrons on the nitrogen atom of the 8-amino group allows it to react readily with various electrophiles.

Acylation: The 8-amino group can be acylated to form amides. A significant application is the coupling with protected amino acids. For example, 8-quinolinamines can be condensed with N-Boc-protected amino acids using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) to produce amino acid conjugates. acs.org This reaction is fundamental in creating hybrid molecules with potential biological activities.

Alkylation: The 8-amino group can be alkylated by reacting it with alkyl halides. This is a key step in the synthesis of important compounds like primaquine (B1584692), where an aminoalkyl side chain is attached to the 8-position of the quinoline core. acs.org The reaction typically involves heating the 8-aminoquinoline with a suitable alkyl halide, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com

Sulfonylation: While direct N-sulfonylation of the amino group to form a sulfonamide is a standard transformation for primary amines, a notable reaction for 8-aminoquinolines is the chelation-assisted C-H functionalization of the quinoline ring. The 8-amino group can act as a directing group, facilitating copper-catalyzed C-H sulfonylation at the C-5 position with arylsulfonyl chlorides. acs.org This reaction does not derivatize the amino group itself but uses it to control regioselectivity on the quinoline ring.

| Reaction Type | Electrophile/Reagent | Product Type | Example | Reference(s) |

| Acylation | N-Boc-amino acid, DCC | Amide (Amino acid conjugate) | N-(6-nitroquinolin-8-yl) amino acid derivative | acs.org |

| Alkylation | 2-(4-bromopentyl)-1,3-isoindolinedione | Secondary Amine | Primalquine-type side chain attachment | acs.org |

| C-H Sulfonylation | Arylsulfonyl chloride, Cu(I) catalyst | 5-Sulfonyl-8-aminoquinoline | 8-Amino-6-nitro-5-(phenylsulfonyl)quinoline | acs.org |

As a primary aromatic amine, the 8-amino group can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgscribd.com This process converts the amino group into a diazonium salt (-N₂⁺Cl⁻), which is a superb leaving group (N₂ gas).

The resulting 6-nitroquinolin-8-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reactions. wikipedia.orgmasterorganicchemistry.com These reactions use copper(I) salts as catalysts or reagents to replace the diazonium group with various nucleophiles. nih.gov

Halogenation: Using CuCl or CuBr introduces a chloro or bromo substituent, respectively, at the C-8 position. masterorganicchemistry.com

Cyanation: Using CuCN introduces a nitrile (cyano) group, providing a route to carboxylic acids, amides, or amines after further transformation. wikipedia.org

These reactions provide a powerful method for introducing a range of functional groups at the 8-position that are not easily accessible through direct substitution methods. organic-chemistry.org

| Reaction | Reagents | Product | Reference(s) |

| Diazotization | NaNO₂, HCl (0-5 °C) | 6-Nitroquinolin-8-diazonium chloride | organic-chemistry.org |

| Sandmeyer (Chlorination) | CuCl | 8-Chloro-6-nitroquinoline | masterorganicchemistry.comnih.gov |

| Sandmeyer (Bromination) | CuBr | 8-Bromo-6-nitroquinoline | masterorganicchemistry.comnih.gov |

| Sandmeyer (Cyanation) | CuCN | 6-Nitroquinoline-8-carbonitrile | wikipedia.orgnih.gov |

The 8-amino group readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. bepls.com The reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. mdpi.com This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. bendola.com

A wide variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of Schiff base derivatives. For example, 8-aminoquinoline has been condensed with aldehydes such as 2-hydroxy-5-nitro benzaldehyde, 2-hydroxy naphthaldehyde, and ortho-vanillin to produce the corresponding imines. bendola.comnih.gov These Schiff bases are often colored, crystalline solids and are important ligands in coordination chemistry and can exhibit a range of biological activities. bepls.comnih.gov

| Carbonyl Compound | Solvent | Conditions | Product (Schiff Base) | Reference(s) |

| 2-Hydroxy-5-nitro benzaldehyde | Ethanol | Reflux, 3h | (E)-4-nitro-2-((quinolin-8-ylimino)methyl)phenol | bendola.com |

| 2-Hydroxy naphthaldehyde | Methanol | Reflux, 4h | 1-((quinolin-8-ylimino)methyl)naphthalen-2-ol | nih.gov |

| Ortho-vanillin | Methanol | Reflux | 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol | nih.gov |

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

The quinoline ring is a bicyclic heteroaromatic system. The pyridine (B92270) ring is generally electron-deficient and resistant to electrophilic attack, while the benzene (B151609) ring is more electron-rich and susceptible to electrophilic substitution, typically at the C5 and C8 positions. firsthope.co.in However, the reactivity of 8-Quinolinamine, 6-nitro- is significantly modulated by its substituents.

Electrophilic Aromatic Substitution (EAS): The regioselectivity of electrophilic attack on the 8-Quinolinamine, 6-nitro- scaffold is dictated by the competing directing effects of the amino (-NH₂) and nitro (-NO₂) groups.

Amino Group (-NH₂) at C8: The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. pressbooks.pub It therefore strongly directs incoming electrophiles to the C7 (ortho) and C5 (para) positions.

Nitro Group (-NO₂) at C6: The nitro group is a potent deactivating group and a meta-director. youtube.com It withdraws electron density from the ring, directing electrophiles to the positions meta to itself, which are C5 and C7.

Both groups synergistically direct incoming electrophiles to the C5 and C7 positions. Therefore, electrophilic substitution reactions, such as halogenation or nitration, are expected to occur preferentially at these sites. The strong activating nature of the C8-amino group suggests that these reactions would proceed more readily than on unsubstituted nitroquinoline.

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nitro group renders the quinoline ring susceptible to nucleophilic attack. A key reaction pathway for such systems is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks a hydrogen-bearing carbon atom that is activated by the nitro group (typically ortho or para to it). nih.gov For 8-Quinolinamine, 6-nitro-, the positions activated for VNS are C5 and C7. Studies on various nitroquinolines have shown that VNS reactions with nucleophiles like 4-amino-1,2,4-triazole (B31798) in a basic medium proceed to give aminonitroquinolines, with a general preference for the position ortho to the nitro group. researchgate.netcdnsciencepub.comcdnsciencepub.com Thus, 8-Quinolinamine, 6-nitro- is predicted to undergo VNS primarily at the C5 and C7 positions.

Directed Ortho Metalation (DoM) is a powerful technique for the functionalization of C-H bonds ortho to a directing metalation group (DMG). wikipedia.org The 8-aminoquinoline scaffold is widely recognized as an exceptionally effective bidentate directing group in metal-catalyzed C-H bond functionalization. semanticscholar.orgwikipedia.org The exocyclic amino group, often after conversion to an amide, coordinates to a transition metal (e.g., Palladium, Nickel, or Copper), directing the selective activation and subsequent functionalization of the C-H bond at the C7 position. chemrxiv.org

This strategy involves the formation of a stable five-membered metallacyclic intermediate. While the primary amino group itself can direct metalation, its conversion to an amide (e.g., pivaloyl amide) enhances its directing ability. The resulting ortho-lithiated or ortho-metalated species can then react with a variety of electrophiles, allowing for the introduction of new functional groups at the C7 position. The presence of the electron-withdrawing nitro group at C6 would likely influence the electronic properties of the system but is not expected to prevent the directing capability of the C8-amido group.

Oxidative and Reductive Transformations of the Quinoline Heterocycle

The functional groups on 8-Quinolinamine, 6-nitro- provide distinct sites for oxidative and reductive transformations.

Oxidative Transformations: The 8-aminoquinoline moiety is susceptible to oxidation. Electrochemical studies on 8-aminoquinoline show that its oxidation pathway is highly dependent on pH. chemrxiv.orgresearchgate.netcharge-transfer.pl The amino group can undergo one-electron oxidation to form radical cations, which can lead to dimerization or further oxidation. researchgate.net It is plausible that the 8-amino group in 8-Quinolinamine, 6-nitro- would exhibit similar behavior, potentially forming azo compounds or polymeric structures upon oxidation. The quinoline ring itself is generally stable to oxidation except under harsh conditions.

Reductive Transformations: The most facile reductive transformation for this molecule is the reduction of the 6-nitro group. Aromatic nitro groups are readily reduced to primary amines under various conditions, offering a direct pathway to 6,8-diaminoquinoline. acs.org Common laboratory methods for this transformation are highly chemoselective and include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com

The use of metals in acidic media, such as iron (Fe) in acetic acid, or tin(II) chloride (SnCl₂) in hydrochloric acid. masterorganicchemistry.com

Reaction with hydrazine hydrate in the presence of a catalyst. researchgate.net

These methods are generally mild and would not affect the quinoline ring or the existing amino group.

Under more forcing hydrogenation conditions, the pyridine ring of the quinoline nucleus can also be reduced. Catalytic hydrogenation with platinum, nickel, or cobalt catalysts can yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.govresearchgate.netnih.gov This allows for the selective reduction of either the nitro group or both the nitro group and the pyridine ring, depending on the chosen reagents and reaction conditions.

| Transformation | Reagent(s) | Product | Selectivity |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C | 6,8-Diaminoquinoline | Highly selective for the nitro group. |

| Nitro Group Reduction | Fe, AcOH or SnCl₂, HCl | 6,8-Diaminoquinoline | Highly selective for the nitro group. |

| Pyridine Ring Reduction | H₂, PtO₂ or Co-based catalysts | 6-nitro-1,2,3,4-tetrahydroquinolin-8-amine | Selective for the pyridine ring under specific conditions. |

Metal Coordination and Complexation Chemistry

The coordination chemistry of 8-aminoquinoline and its derivatives is well-documented, establishing it as a versatile chelating ligand.

8-Aminoquinoline acts as a bidentate ligand, coordinating to metal ions through two nitrogen atoms: the quinoline ring nitrogen (N1) and the exocyclic amino nitrogen (N8). This coordination forms a highly stable five-membered chelate ring. nih.gov This chelating behavior is fundamental to its role as a directing group in catalysis and is exploited in the formation of stable transition metal complexes. rsc.orgresearchgate.net

The electronic properties of the ligand are significantly influenced by the substituents on the quinoline ring. In the case of 8-Quinolinamine, 6-nitro-, the presence of the strong electron-withdrawing nitro group at the C6 position is expected to decrease the electron density across the entire aromatic system. This inductive and resonance effect reduces the Lewis basicity of both the N1 and N8 donor atoms. Consequently, 8-Quinolinamine, 6-nitro- would be a weaker ligand than unsubstituted 8-aminoquinoline, likely forming metal complexes with lower thermodynamic stability. This altered electronic character can also impact the redox potential and spectroscopic properties of its metal complexes. mdpi.com

While no specific metal complexes of 8-Quinolinamine, 6-nitro- are described in the reviewed literature, their synthesis can be predicted based on established methods for related ligands. Typically, complexes are prepared by reacting a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Zn(II), Ni(II), Co(II), or Re(I)) with the ligand in a suitable solvent such as ethanol, methanol, or acetonitrile. nih.govacs.orgacs.org The resulting complexes can often be isolated as crystalline solids.

The characterization of such complexes would involve a suite of standard analytical techniques:

FT-IR Spectroscopy: To confirm coordination by observing shifts in the N-H and C=N stretching frequencies of the ligand.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR would confirm the ligand structure within the complex.

Single-Crystal X-ray Diffraction: To provide definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.

Based on analogous structures, transition metals would likely form complexes with octahedral or square planar geometries, depending on the metal ion and other coordinating ligands. For instance, a general formula of [M(8-Quinolinamine, 6-nitro-)₂X₂] could be expected, where M is a divalent metal ion and X is a halide or solvent molecule.

| Complex Formula | Metal Ion | Coordination Geometry | Reference Ligand |

|---|---|---|---|

| [Re(8-AQ)(CO)₃Br] | Re(I) | Octahedral | 8-Aminoquinoline |

| [Zn(8-AQ)₂(dca)₂] | Zn(II) | Distorted Octahedral | 8-Aminoquinoline |

| [Cu(8-AQ)₂Cl(H₂O)]Cl·H₂O | Cu(II) | Square Pyramidal | 8-Aminoquinoline |

| [Mn(8-AQ)₂(SCN)₂] | Mn(II) | Distorted Octahedral | 8-Aminoquinoline |

Derivatization Strategies and Analogue Design

Synthesis of Novel 8-Quinolinamine, 6-nitro- Derivatives for Structure-Property Relationship Studies

The electronic and steric properties of the 8-Quinolinamine, 6-nitro- core can be fine-tuned by introducing a variety of substituents onto the quinoline (B57606) ring or the amino group. The nitro group at the 6-position acts as a strong electron-withdrawing group, significantly influencing the electron density of the aromatic system. The amino group at the 8-position, conversely, is an electron-donating group. This electronic push-pull system can be further modified to alter properties such as molecular polarity, solubility, and reactivity.

For instance, acylation of the 8-amino group can modulate its electron-donating capacity and introduce steric bulk. researchgate.net Similarly, substitution at other positions on the quinoline ring, such as the C-2, C-4, or C-5 positions, can introduce additional electronic or steric effects. acs.org Research on related 8-aminoquinolines has shown that introducing alkoxy groups at the C-5 position or alkyl groups at the C-4 position can significantly alter biological efficacy in medicinal contexts, demonstrating the principle of property modulation through substitution. acs.org

Table 1: Influence of Hypothetical Substituents on the Properties of 8-Quinolinamine, 6-nitro-

| Position of Substitution | Substituent Group | Primary Effect | Potential Impact on Molecular Properties |

|---|---|---|---|

| 8-NHR | Acetyl (-COCH₃) | Electronic | Decreases electron-donating strength of the amino group. |

| 8-NHR | Benzoyl (-COC₆H₅) | Steric & Electronic | Adds significant bulk near the peri-position; reduces basicity. |

| C-2 or C-4 | Methyl (-CH₃) | Electronic | Weakly electron-donating; can influence ring reactivity. |

| C-5 | Methoxy (-OCH₃) | Electronic | Strong electron-donating group; increases electron density of the ring system. |

Creating more rigid, three-dimensional structures through the synthesis of bridged and spiro-fused derivatives represents an advanced design strategy. These modifications can lock the molecule into specific conformations, which is crucial for applications requiring precise molecular geometries.

Bridged Derivatives: Synthesis of bridged systems could involve derivatizing the 8-amino group with a linker chain that subsequently cyclizes onto another position of the quinoline ring, such as C-7. This would create a new polycyclic system with a defined topology.

Spiro-Fused Derivatives: Spiro-fused systems, where a single atom is part of two rings, can be synthesized from 8-Quinolinamine, 6-nitro-. A potential synthetic route involves the in-situ reduction of the nitro group to an amino group, followed by a cyclization reaction with a suitable dielectrophile. For example, the reaction of the resulting 6,8-diaminoquinoline with a cyclic ketone or anhydride (B1165640) could lead to the formation of a spiro-heterocycle at one of the amino positions. researchgate.net The synthesis of spiro-fused pyrazolidoylisoxazolines from hydrazine (B178648) precursors demonstrates the feasibility of using cyclization reactions to build complex spirocyclic frameworks. nih.gov

Construction of Polycyclic Systems Incorporating the 8-Quinolinamine, 6-nitro- Core

The 8-Quinolinamine, 6-nitro- molecule is a valuable building block for constructing larger, more complex polycyclic and heterocyclic systems. These reactions leverage the inherent reactivity of the quinoline core and its functional groups.

Intramolecular cyclization offers an efficient method for building new rings onto the 8-Quinolinamine, 6-nitro- framework. This can be achieved by first installing a reactive sidechain on the 8-amino group. For example, attaching a sidechain with a terminal electrophilic or nucleophilic group could enable a subsequent ring-closing reaction onto the C-7 position of the quinoline ring.

Furthermore, the nitro group itself can participate in cyclization reactions. Reductive cyclization is a powerful strategy where the nitro group is reduced, often with agents like tin(II) chloride or iron in acetic acid, to generate a reactive nitroso or amino intermediate that immediately cyclizes with a nearby functional group. researchgate.netresearchgate.net A hypothetical derivative, 7-acetyl-8-quinolinamine, 6-nitro-, could undergo reductive cyclization to form a new pyrrole (B145914) ring fused to the quinoline core. Transition-metal-free intramolecular redox cyclization reactions have been developed for synthesizing cinnolines from 2-nitrobenzyl alcohol, showcasing a pathway where a nitro group facilitates ring formation. nih.gov

Annulation, the process of building a new ring onto an existing one, is a key strategy for synthesizing polycyclic systems. The 8-aminoquinoline (B160924) moiety is known to be an excellent directing group for C-H activation, which can be followed by annulation to construct new heterocyclic rings. rsc.org While the strong deactivating effect of the 6-nitro group would present a challenge for electrophilic C-H activation on the carbocyclic ring, the amino group at the C-8 position can direct metallation to the C-7 position, enabling subsequent coupling and ring-forming reactions.

The annulation of five-membered nitrogen heterocycles using nitroalkenes in [3+2] cycloaddition reactions is a well-established method in organic synthesis. chim.it By analogy, derivatizing the 8-amino group to participate as a 1,3-dipole or dipolarophile could enable the annulation of rings like pyrazoles or triazoles.

Utilization as a Precursor in Complex Organic Molecule Synthesis

8-Quinolinamine, 6-nitro- serves as a versatile precursor for a wide range of more complex organic molecules. Its two distinct functional groups—the nucleophilic amine and the reducible nitro group—allow for sequential and regioselective modifications.

One of the most important transformations is the selective reduction of the 6-nitro group to a 6-amino group, yielding 6,8-diaminoquinoline. This diamine is a valuable precursor for:

Polycyclic Aromatic Systems: Reaction with diketones or other bifunctional reagents can lead to the formation of complex heterocyclic systems like phenazines or other fused quinolines.

Metal Ligands: The two adjacent amino groups can act as a bidentate ligand, capable of chelating with various metal ions.

The 8-amino group can be protected or derivatized before the reduction of the nitro group, allowing for differentiated reactivity at the two positions. This strategic approach is crucial in multi-step syntheses. The use of 8-aminoquinoline derivatives as precursors for antimalarial drugs like primaquine (B1584692) and tafenoquine (B11912) highlights the importance of this scaffold in the synthesis of complex, functional molecules. wikipedia.org

Building Block for Advanced Materials and Functional Molecules

The utility of 8-Quinolinamine, 6-nitro- as a building block stems from the distinct reactivity of its two key functional groups: the 8-amino moiety and the 6-nitro moiety. Nitro compounds are recognized as exceptionally versatile intermediates in organic chemistry, primarily because the nitro group can be transformed into a wide array of other functional groups. nih.gov Its reduction to an amino group is a common and pivotal step, providing a route to secondary and tertiary amines, which are crucial in pharmaceutical development. nih.gov

The 8-aminoquinoline scaffold itself is a prominent motif in various functional molecules, including pharmaceuticals like the antimalarial drug pamaquine. shu.ac.uk The amino group can act as a powerful directing group in metal-catalyzed reactions, facilitating the selective functionalization of the quinoline ring system. researchgate.net

The combination of these features in 8-Quinolinamine, 6-nitro- allows for sequential and controlled modifications. For instance, the nitro group can serve as a precursor to a second amino group, opening pathways for the synthesis of molecules with differential functionality at the C6 and C8 positions. This strategy is implicit in the synthesis of various 8-aminoquinoline derivatives where a nitro-substituted quinoline is first synthesized and then reduced to form the corresponding amine. researchgate.net This fundamental transformation underscores the role of the nitro group as a masked amine, enabling a multi-step synthetic strategy.

Furthermore, 8-aminoquinoline derivatives have been combined with natural antioxidants, such as ferulic and caffeic acids, to create new functional molecules. mdpi.com The synthesis involves condensing the 8-aminoquinoline scaffold with these acids, highlighting how the amino group serves as a key handle for derivatization. mdpi.com

Role in the Synthesis of Highly Substituted Quinoline Scaffolds

The creation of highly substituted quinolines is a significant goal in medicinal chemistry, and 8-Quinolinamine, 6-nitro- is an excellent starting point for such endeavors. The existing substituents guide the introduction of new functional groups with high regioselectivity.

The 8-amino group is a well-established directing group for C-H functionalization, a modern synthetic tool that allows for the direct modification of the quinoline core. nih.gov This approach avoids the need for pre-functionalized starting materials. Transition metal-catalyzed reactions, utilizing elements like palladium, copper, or cobalt, can selectively target specific C-H bonds, primarily those distal to the nitrogen atom of the quinoline ring. nih.gov

For example, cobalt-catalyzed C-H functionalization has been used for the nitration of 8-aminoquinoline compounds, demonstrating a method to introduce additional nitro groups onto the scaffold. shu.ac.uk Such reactions provide a pathway to polysubstituted quinolines that would be difficult to access through classical methods. The table below summarizes various metal-catalyzed C-H functionalization reactions applicable to the 8-aminoquinoline scaffold.

| Reaction Type | Metal Catalyst | Position Functionalized | Key Features |

|---|---|---|---|

| Nitration | Cobalt (Co) | C5 | Operates through a Single Electron Transfer (SET) mechanism. shu.ac.uk |

| Chlorination | Copper (Cu) | C5 | One of the early examples of remote C-H functionalization on this scaffold. shu.ac.uk |

| Arylation | Palladium (Pd) | C5 | Introduces aryl groups, significantly increasing molecular complexity. acs.org |

| Arylation | Ruthenium (Ru) | ortho-position | Effective for aromatic amides derived from 8-aminoquinoline. nih.gov |

| Selenylation | Palladium (Pd) | ortho-position | Introduces selenium-containing moieties. researchgate.net |

Moreover, the nitro group itself influences the reactivity of the quinoline ring and can be used in domino reactions. For instance, a domino nitro reduction-Friedländer heterocyclization process allows for the synthesis of complex quinolines from 2-nitroaromatic compounds. mdpi.com In this type of reaction, the in-situ reduction of the nitro group to an amine is immediately followed by a cyclization reaction, efficiently building complex heterocyclic systems. mdpi.com This highlights the potential of the 6-nitro group in 8-Quinolinamine, 6-nitro- to participate in cyclization reactions to construct fused ring systems adjacent to the quinoline core.

The strategic placement of both an activating/directing amino group and a versatile nitro group makes 8-Quinolinamine, 6-nitro- a powerful platform for generating a diverse library of highly substituted quinoline scaffolds for various applications.

Advanced Spectroscopic and Structural Characterization of 8 Quinolinamine, 6 Nitro and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 8-Quinolinamine, 6-nitro-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

The expected ¹H NMR spectrum would show distinct signals for the five aromatic protons on the quinoline (B57606) core. The electron-donating amino group at position 8 and the electron-withdrawing nitro group at position 6 would significantly influence the chemical shifts of the protons on both rings. Similarly, the ¹³C NMR spectrum would display nine signals for the quinoline carbon atoms, with their positions dictated by the electronic effects of the substituents.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 8-Quinolinamine, 6-nitro-

This interactive table presents predicted chemical shifts (in ppm) based on the analysis of related quinoline structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 8.8 - 9.0 | 148 - 150 |

| H2 | 8.8 - 9.0 | - |

| C3 | 7.4 - 7.6 | 121 - 123 |

| H3 | 7.4 - 7.6 | - |

| C4 | 8.6 - 8.8 | 136 - 138 |

| H4 | 8.6 - 8.8 | - |

| C4a | - | 145 - 147 |

| C5 | 8.2 - 8.4 | 124 - 126 |

| H5 | 8.2 - 8.4 | - |

| C6 | - | 144 - 146 |

| C7 | 7.2 - 7.4 | 110 - 112 |

| H7 | 7.2 - 7.4 | - |

| C8 | - | 140 - 142 |

| C8a | - | 135 - 137 |

| NH₂ | 5.5 - 6.5 (broad) | - |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 8-Quinolinamine, 6-nitro-, COSY would show correlations between H-2 and H-3, H-3 and H-4, and between H-5 and H-7, confirming the proton sequence on each ring of the quinoline system. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). acs.org This allows for the unambiguous assignment of each protonated carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds). This is particularly useful for identifying and assigning quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For instance, the proton at H-5 would show a correlation to the nitro-substituted C-6 and the carbon C-4a, confirming the connectivity across the rings.

Hypothetical HMBC Correlations for 8-Quinolinamine, 6-nitro-

This table illustrates key long-range correlations that would be expected in an HMBC spectrum to confirm the molecular structure.

| Proton | Correlated Carbons (2-3 bonds away) |

| H-2 | C-4, C-8a |

| H-4 | C-2, C-5, C-8a |

| H-5 | C-4a, C-7, C-8a |

| H-7 | C-5, C-8, C-8a |

| NH₂ | C-7, C-8, C-8a |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and conformation. In 8-Quinolinamine, 6-nitro-, a NOESY spectrum would be expected to show a correlation between the amino protons (-NH₂) and the proton at H-7, confirming their spatial proximity.

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as bond rotations or ring flips. By acquiring spectra at variable temperatures, it is possible to study the energetics of these conformational changes. For 8-Quinolinamine, 6-nitro-, DNMR could potentially be used to investigate restricted rotation around the C-N bonds of the amino and nitro groups. While rotation around the C-NO₂ bond is typically fast, significant steric hindrance could potentially lead to observable dynamic phenomena at very low temperatures. Similarly, the rotation of the C8-NH₂ bond could be studied to understand its preferred orientation relative to the quinoline plane.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, M⁺˙), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. This technique provides valuable insights into the structure of the molecule. mdpi.com The fragmentation of the quinoline ring system often involves the characteristic loss of a molecule of hydrogen cyanide (HCN). mcmaster.ca For 8-Quinolinamine, 6-nitro- (Molecular Weight: 189.05 g/mol ), several fragmentation pathways can be postulated:

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Loss of HCN: Cleavage of the quinoline ring can lead to the expulsion of HCN (27 Da). mcmaster.ca

Sequential Losses: A combination of these losses, such as an initial loss of NO₂ followed by the loss of HCN from the resulting fragment ion, would be expected.

Plausible Fragmentation Pathways for 8-Quinolinamine, 6-nitro- in MS/MS

This interactive table outlines the expected major fragmentation events for the protonated molecule [M+H]⁺.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment |

| 190 | 160 | 30 (NO) | [M+H - NO]⁺ |

| 190 | 144 | 46 (NO₂) | [M+H - NO₂]⁺ |

| 190 | 173 | 17 (NH₃) | [M+H - NH₃]⁺ |

| 144 | 117 | 27 (HCN) | [M+H - NO₂ - HCN]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule or its fragments. mdpi.com In the context of synthesizing 8-Quinolinamine, 6-nitro-, HRMS is invaluable. For example, if the compound is prepared via the nitration of 8-aminoquinoline (B160924), HRMS can confirm the successful incorporation of the nitro group by matching the exact mass of the product to the calculated mass for C₉H₇N₃O₂. Furthermore, HRMS can be used to identify and characterize any low-concentration intermediates, byproducts, or impurities formed during the reaction, providing crucial information for reaction optimization.

X-Ray Crystallography

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for 8-Quinolinamine, 6-nitro-.

Hypothetical Crystallographic Data for 8-Quinolinamine, 6-nitro-

This table presents plausible crystallographic parameters, estimated by comparison with similar known structures like 8-nitroquinoline (B147351).

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7 - 9 |

| b (Å) | 12 - 15 |

| c (Å) | 8 - 10 |

| β (°) | 95 - 105 |

| Volume (ų) | 1000 - 1200 |

| Z (molecules/unit cell) | 4 |

Absolute Structure Determination and Crystal Packing Analysis

No crystallographic data, including single-crystal X-ray diffraction studies, for 8-Quinolinamine, 6-nitro- has been found in the searched scientific literature and crystallographic databases. Such a study would be necessary to determine the precise three-dimensional arrangement of atoms in the molecule, its crystal system, space group, and unit cell dimensions. This information is fundamental for a definitive analysis of its solid-state conformation and packing arrangement.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

A detailed analysis of intermolecular interactions requires knowledge of the crystal structure. Without this data for 8-Quinolinamine, 6-nitro-, any discussion of specific hydrogen bonding networks, π-π stacking geometries, and other non-covalent interactions would be purely speculative. In similar structures containing amino and nitro groups, one would anticipate the presence of intermolecular hydrogen bonds involving the amino protons as donors and the nitro oxygen atoms as acceptors. Furthermore, the quinoline ring system would be expected to participate in π-π stacking interactions, a common feature in the crystal packing of aromatic molecules. However, the specific nature and energetics of these interactions remain unknown for this particular compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

No experimental or theoretical vibrational spectroscopic data (Infrared and Raman) for 8-Quinolinamine, 6-nitro- could be retrieved from the scientific literature. A comprehensive vibrational analysis would involve the experimental measurement of its IR and Raman spectra and would typically be complemented by computational calculations (e.g., using Density Functional Theory) to assign the observed vibrational modes to specific functional groups and molecular motions. Key vibrational signatures would be expected for the N-H stretching and bending modes of the amine group, the symmetric and asymmetric stretching modes of the nitro group, and the various stretching and deformation modes of the quinoline aromatic framework.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

There is a lack of published experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) properties of 8-Quinolinamine, 6-nitro-. Such studies would provide insights into the electronic transitions within the molecule. The UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), corresponding to the promotion of electrons to higher energy orbitals. The presence of the nitro and amino groups on the quinoline scaffold would likely result in complex electronic transitions, including π-π* and n-π* transitions. An investigation of its fluorescence properties would determine its emission spectrum, quantum yield, and excited-state lifetime, providing information about its potential applications in areas such as sensing or imaging.

Computational and Theoretical Investigations of 8 Quinolinamine, 6 Nitro

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of "8-Quinolinamine, 6-nitro-". This method offers a balance between accuracy and computational cost, making it ideal for exploring the intricacies of the molecule's electronic environment. DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to ensure reliable predictions of its properties. nih.govnih.gov

The electronic structure of a molecule is fundamental to its chemical and physical properties. For "8-Quinolinamine, 6-nitro-", DFT calculations can elucidate the distribution of electrons and energy levels within the molecule.

HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap suggests higher reactivity. For nitro-substituted quinolines, the presence of the electron-withdrawing nitro group and the electron-donating amino group significantly influences these frontier orbitals. The HOMO is typically localized on the amino group and the quinoline (B57606) ring, while the LUMO is concentrated around the nitro group. This distribution dictates the molecule's behavior as both an electron donor and acceptor. The reactivity can be gauged by the energy difference between the LUMO and HOMO orbitals. wuxibiology.com Hard molecules exhibit a large energy gap, whereas soft molecules possess a smaller energy gap. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for 8-Quinolinamine, 6-nitro-

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Charge Distribution and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For "8-Quinolinamine, 6-nitro-", the MEP would show regions of negative potential (red) around the electronegative oxygen atoms of the nitro group and the nitrogen of the quinoline ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen atoms of the amino group, marking them as potential sites for nucleophilic interactions. This analysis is crucial for understanding intermolecular interactions.

DFT calculations are instrumental in predicting the reactivity of "8-Quinolinamine, 6-nitro-". By analyzing the HOMO-LUMO gap and the distribution of frontier orbitals, researchers can identify the most probable sites for chemical reactions. wuxibiology.com For instance, the nucleophilic character of the amino group and the electrophilic nature of the nitro-substituted ring can be quantified.

Furthermore, DFT can be used to model reaction pathways, for example, in oxidation or reduction reactions. By calculating the energies of reactants, transition states, and products, a comprehensive energy profile of a potential reaction can be constructed. This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of the molecule's chemical behavior under various conditions.

DFT is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental findings.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra, aiding in the structural elucidation of the compound and its derivatives. researchgate.net

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.net For "8-Quinolinamine, 6-nitro-", TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* transitions characteristic of aromatic systems with such functional groups. researchgate.net

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.net This comparison aids in the assignment of specific vibrational modes to the functional groups within the molecule, such as the N-H stretching of the amino group and the symmetric and asymmetric stretches of the nitro group. researchgate.net

Table 2: Predicted Spectroscopic Data for 8-Quinolinamine, 6-nitro-

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C-NO₂) | ~145 ppm |

| ¹H NMR Chemical Shift (NH₂) | ~6.0 ppm |

| UV-Vis λmax | ~350 nm (π→π*) |

| FTIR Vibrational Frequency (NO₂ asymm. stretch) | ~1530 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Recognition

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of "8-Quinolinamine, 6-nitro-" over time. These simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. For a molecule with a rotatable amino group, MD can show how its orientation changes relative to the quinoline ring system and how these conformational changes are influenced by the solvent environment.

Furthermore, MD simulations are crucial for studying molecular recognition processes. By simulating the interaction of "8-Quinolinamine, 6-nitro-" with other molecules, such as biological macromolecules or solvent molecules, researchers can gain insights into the nature and strength of intermolecular interactions, including hydrogen bonding and van der Waals forces. This is particularly relevant for understanding how the molecule might interact with a biological target.

Quantum Chemical Topology and Bonding Analysis

To gain a deeper understanding of the chemical bonding and non-covalent interactions within "8-Quinolinamine, 6-nitro-", advanced computational techniques are employed.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of the chemical bonds within the molecule. By analyzing the electron density at bond critical points, one can distinguish between covalent and ionic bonds and assess their strength.

Non-Covalent Interaction (NCI) Index: The NCI index is a valuable tool for visualizing and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals interactions, both within the molecule (intramolecular) and between the molecule and its environment (intermolecular). For "8-Quinolinamine, 6-nitro-", NCI analysis could reveal intramolecular hydrogen bonding between the amino group and the nitro group, which would contribute to the molecule's conformational stability.

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. For "8-Quinolinamine, 6-nitro-", QSPR models could be developed to predict non-biological attributes such as solubility, melting point, or chromatographic retention times based on a set of calculated molecular descriptors. These descriptors, derived from the molecule's computed structure, can include electronic, topological, and quantum chemical parameters. Such models are valuable for predicting the properties of related, yet unsynthesized, compounds, thereby accelerating the process of materials design and discovery.

Applications of 8 Quinolinamine, 6 Nitro and Its Derivatives in Advanced Materials and Chemical Technologies

Catalytic Applications

Ligands in Organometallic Catalysis for Organic Transformations

The 8-aminoquinoline (B160924) scaffold is a well-established bidentate ligand in organometallic chemistry, capable of forming stable chelate complexes with a variety of transition metals. nih.gov In these complexes, the ligand typically binds through both the heterocyclic quinoline (B57606) nitrogen and the exocyclic amino nitrogen, creating a stable five-membered ring with the metal center. nih.gov This chelating property has been harnessed to direct and catalyze numerous organic transformations.

Derivatives of 8-aminoquinoline have been effectively employed as directing groups in nickel-catalyzed C(sp3)-H bond functionalization, demonstrating their utility in activating otherwise inert chemical bonds. nih.govchemrxiv.org The presence of the 6-nitro group in the 8-Quinolinamine, 6-nitro- structure is expected to significantly modulate the electronic properties of the ligand. The strong electron-withdrawing nature of the nitro group reduces the electron density on the quinoline ring system. mdpi.commdpi.com This electronic modification influences the donor strength of the nitrogen atoms, which in turn affects the stability, reactivity, and catalytic performance of the resulting metal complexes. For instance, in complexes with metals like Rhenium, Rhodium, and Ruthenium, this electronic tuning can impact the efficiency of catalytic cycles for transformations such as transfer hydrogenation or C-H functionalization. mdpi.commdpi.com

Table 1: Potential Catalytic Applications of Metal Complexes with 8-Quinolinamine, 6-nitro- Derivatives

| Catalytic Reaction | Metal Center | Role of 8-Aminoquinoline Ligand | Potential Influence of 6-Nitro Group |

|---|---|---|---|

| C-H Bond Functionalization | Ni, Pd | Directing group, bidentate chelation | Modulates Lewis acidity of the metal center |

| Asymmetric Transfer Hydrogenation | Rh, Ru | Chiral scaffold, stabilizes transition state | Enhances catalyst stability, tunes reactivity |

Organocatalytic Systems for Asymmetric Synthesis

Beyond its role in metal-based catalysis, the primary amine functionality of 8-Quinolinamine, 6-nitro- positions it as a promising candidate for organocatalysis. Chiral primary amines are powerful catalysts for a wide range of enantioselective organic reactions. rsc.org They typically operate by forming transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates, enabling asymmetric bond formation.

The rigid quinoline backbone of 8-Quinolinamine, 6-nitro- can provide a well-defined chiral environment if a stereocenter is introduced into the molecule. The 6-nitro group, as a potent electron-withdrawing substituent, would increase the acidity of the N-H protons of the amino group and decrease its basicity. This modulation is critical in many organocatalytic cycles, such as asymmetric Michael additions of nitroalkanes (Henry reactions) or Friedel-Crafts alkylations, where the catalyst's acidity and ability to engage in hydrogen bonding are key to stereocontrol. rsc.orgunl.ptresearchgate.net Bifunctional catalysts, which combine a primary amine with another functional group like a thiourea (B124793) or squaramide, often rely on such electronic tuning to achieve high enantioselectivity. rsc.org The structure of 8-Quinolinamine, 6-nitro- serves as a foundational scaffold for designing such advanced bifunctional organocatalysts.

Development of Novel Functional Dyes and Pigments

The extended aromatic system of the quinoline core, combined with the electronic influence of its substituents, makes 8-Quinolinamine, 6-nitro- a valuable building block for functional dyes and pigments. researchgate.net

Structure-Color Relationships and Chromaticity Studies

The color of organic dyes is determined by their ability to absorb light in the visible spectrum, which is directly related to the electronic structure of the molecule. The quinoline ring system is an effective chromophore, and its properties can be tuned by attaching electron-donating (auxochrome) and electron-withdrawing groups.

In derivatives of 8-Quinolinamine, 6-nitro-, the amino group (-NH2) at the 8-position acts as an electron-donating group, while the nitro group (-NO2) at the 6-position is a strong electron-withdrawing group. This "push-pull" configuration across the conjugated π-system leads to a significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelengths of light (a bathochromic or red shift). researchgate.net

When used as a diazo component to form azo dyes, this effect is further amplified. Azo dyes based on 8-hydroxyquinoline (B1678124) coupled with nitro-substituted aromatic amines have been synthesized, yielding products with deep coloration. researchgate.netmedcraveonline.com The resulting structures possess an extended conjugation path that includes the quinoline nucleus, the azo bridge (-N=N-), and the nitrated ring, leading to intense colors. The specific shade is highly dependent on the electronic nature and position of substituents on the quinoline and phenyl rings.

Photostability and Optical Performance

The performance of a dye is critically dependent on its stability towards light, washing, and chemical exposure. Azo dyes derived from 8-hydroxyquinoline and nitro-aromatic amines have been shown to exhibit good affinity for polyester (B1180765) fabrics and possess favorable fastness properties. researchgate.netmedcraveonline.com The rigid, planar structure of the quinoline ring system contributes to the photostability of the dye by dissipating absorbed energy efficiently without undergoing chemical degradation.

Studies on related 8-hydroxyquinoline-based azo dyes have demonstrated moderate to excellent fastness to light and washing, and very good fastness to rubbing and perspiration. researchgate.netmedcraveonline.com The presence of polar groups like the nitro group can enhance the intermolecular interactions between the dye and the polymer fibers of a textile, further improving its wash fastness.

Table 2: Typical Fastness Properties of Related 8-Hydroxyquinoline-Based Azo Dyes

| Fastness Test | Rating (Scale 1-5) | Reference |

|---|---|---|

| Wash Fastness | 4-5 | researchgate.netmedcraveonline.com |

| Light Fastness | 4 | researchgate.net |

| Rubbing (Dry) | 4-5 | researchgate.net |

| Rubbing (Wet) | 4-5 | researchgate.net |

| Perspiration (Acidic) | 4-5 | researchgate.netmedcraveonline.com |

| Perspiration (Alkaline) | 4-5 | researchgate.netmedcraveonline.com |

(Data is representative of dyes synthesized from 8-hydroxyquinoline and nitro-aromatic amines)

Precursors for Polymeric Materials and Nanoconstructs

The reactive functional groups on 8-Quinolinamine, 6-nitro- allow it to serve as a monomeric unit for the synthesis of advanced polymers.

Monomeric Units in Polymerization Reactions

The 8-amino group of 8-Quinolinamine, 6-nitro- is a nucleophilic site suitable for step-growth polymerization reactions. It can react with difunctional electrophiles to create a variety of high-performance polymers. For example, polycondensation with diacyl chlorides or dicarboxylic acids would yield polyamides. The incorporation of the rigid quinoline ring into the polymer backbone would impart significant thermal stability, mechanical strength, and a high glass transition temperature to the resulting material.

Furthermore, the 6-nitro group can be chemically transformed to provide additional polymerization pathways. Reduction of the nitro group to a second amino group would convert the molecule into 6,8-diaminoquinoline. This resulting diamine monomer could then be reacted with:

Dianhydrides to form polyimides, which are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties.

Diisocyanates to form polyureas, polymers known for their high tensile strength and elasticity.

Phosgene or its equivalents to form polycarbonates or other related polymers.

The unique, angular ("kinked") structure of the 6,8-diaminoquinoline monomer, as opposed to a linear diamine, would influence the final polymer architecture, potentially leading to materials with improved solubility and processability without sacrificing thermal performance. The inherent chelating ability of the 8-aminoquinoline moiety could also be retained in the polymer chain, allowing for the creation of metal-coordination polymers or materials capable of selectively binding metal ions.

Surface Functionalization of Inorganic Nanoparticles

The surface functionalization of inorganic nanoparticles is a critical process for tailoring their physical and chemical properties to suit specific applications in advanced materials and chemical technologies. This involves the attachment of organic molecules, known as ligands or capping agents, to the nanoparticle surface. This modification can prevent aggregation, improve dispersibility in various solvents, and introduce new functionalities. While direct and extensive research on the specific use of 8-Quinolinamine, 6-nitro- for nanoparticle surface functionalization is not widely documented, its chemical structure, featuring a quinoline core, an amino group, and a nitro group, suggests its potential as a versatile ligand.

The amino group (–NH2) on the 8-Quinolinamine, 6-nitro- molecule can serve as a primary anchoring point to the surface of various inorganic nanoparticles. Amines are known to form coordinate bonds with metal atoms on the surface of nanoparticles such as gold, silver, and iron oxide. mdpi.comnih.gov This interaction can lead to the formation of a stable organic shell around the inorganic core, effectively passivating the surface and preventing agglomeration. frontiersin.org The aromatic quinoline ring system can further enhance the stability of this interaction through π-stacking or other non-covalent interactions, particularly with graphitic or layered material nanoparticles.

The presence of the nitro group (–NO2) introduces a strong electron-withdrawing character to the ligand. This electronic property can influence the surface chemistry of the nanoparticle. For instance, in catalytic applications, the electronic state of the nanoparticle surface is crucial. By modifying the surface with a nitro-containing ligand like 8-Quinolinamine, 6-nitro-, it may be possible to tune the catalytic activity and selectivity of the nanoparticle. nih.gov The nitro group itself can also serve as a reactive site for further chemical modifications, allowing for the attachment of other functional molecules in a step-wise fashion.

The choice of inorganic nanoparticle core is vast and depends on the desired application. Common examples include metal oxides (e.g., iron oxide, zinc oxide), noble metals (e.g., gold, silver), and semiconductor quantum dots. The functionalization of these nanoparticles with molecules like 8-Quinolinamine, 6-nitro- can lead to hybrid materials with enhanced optical, magnetic, or catalytic properties.

Detailed research findings on the interaction between 8-Quinolinamine, 6-nitro- and specific inorganic nanoparticles would be necessary to fully elucidate the nature of the bonding, the stability of the resulting functionalized nanoparticles, and their performance in various applications. However, based on the known chemistry of its functional groups, it is a promising candidate for the surface modification of a wide range of inorganic nanomaterials.

| Inorganic Nanoparticle | Potential Binding Interaction with 8-Quinolinamine, 6-nitro- | Potential Application of Functionalized Nanoparticle |

| Gold (Au) Nanoparticles | Coordinate bonding via the amine group. | Catalysis, Sensing, Drug Delivery |

| Iron Oxide (Fe3O4) Nanoparticles | Coordinate bonding via the amine group. | Magnetic Resonance Imaging (MRI), Drug Delivery |

| Zinc Oxide (ZnO) Nanoparticles | Lewis acid-base interaction with the amine group. | Photocatalysis, UV shielding |

| Graphene Oxide (GO) | π-π stacking interactions with the quinoline ring. | Composites, Electronics |

Environmental Fate and Remediation Studies if Relevant and Strictly Avoiding Ecotoxicity

Photodegradation Pathways and Kinetics in Aqueous and Solid-State Systems

There is currently a lack of specific studies on the photodegradation pathways and kinetics of 8-Quinolinamine, 6-nitro-. Research on other nitroaromatic compounds suggests that photodegradation can be a relevant environmental process, but the specific reactions, products, and rates are highly dependent on the molecular structure and the environmental conditions.

Microbial Transformation and Biodegradation Potential in Environmental Compartments

The microbial transformation of 8-Quinolinamine, 6-nitro- has not been specifically documented. However, studies on related compounds provide some insights into potential biotransformation reactions. For instance, the biodegradation of quinoline (B57606) has been shown to be initiated by hydroxylation, followed by ring cleavage. nih.govnih.gov For nitroaromatic compounds in general, a common microbial strategy involves the reduction of the nitro group to a hydroxylamine (B1172632) and then to an amine. nih.gov Some anaerobic bacteria can reduce the nitro group, which can make the resulting aromatic amines less toxic and more biodegradable. researchgate.net Fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to mineralize some dinitro- and trinitrotoluene compounds. nih.gov Without specific studies, it remains unknown which microorganisms, if any, can degrade 8-Quinolinamine, 6-nitro- and by what specific enzymatic pathways.

Advanced Oxidation Processes (AOPs) for Environmental Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While AOPs have been shown to be effective for the degradation of a wide range of organic contaminants, specific research detailing the application of AOPs for the abatement of 8-Quinolinamine, 6-nitro- is not available. The effectiveness of AOPs would depend on various factors, including the specific AOP method used, the reaction conditions, and the chemical properties of 8-Quinolinamine, 6-nitro- itself.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Pathways and Methodologies for Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research into the synthesis of 8-Quinolinamine, 6-nitro- is expected to move beyond traditional methods, which often rely on harsh conditions and hazardous reagents, toward more sustainable and elegant strategies. ijpsjournal.comjddhs.com

Key areas of exploration include:

Catalytic C-H Functionalization: Direct C-H activation has emerged as a powerful tool for molecular synthesis, offering a more atom-economical alternative to classical cross-coupling reactions. nih.gov Research is anticipated to focus on developing transition-metal catalyzed (e.g., copper, iron, cobalt) methods for the direct and regioselective nitration of 8-aminoquinoline (B160924) amides. researchgate.netacs.org These approaches can minimize pre-functionalization steps, reduce waste, and often proceed under milder conditions. researchgate.net An efficient method for copper-catalyzed nitration of quinolines at the C5 or C7 position using sodium nitrite (B80452) as the nitro source has been reported, providing a pathway that avoids expensive or toxic nitrating agents. researchgate.net